Tert-butyl 2-formyl-6,7-dihydro-1H-pyrrolo[3,2-C]pyridine-5(4H)-carboxylate
Description
Tert-butyl 2-formyl-6,7-dihydro-1H-pyrrolo[3,2-c]pyridine-5(4H)-carboxylate is a bicyclic heterocyclic compound featuring a pyrrolo[3,2-c]pyridine core. This structure consists of a fused pyrrole and pyridine ring system, with a formyl (-CHO) group at position 2 and a tert-butyloxycarbonyl (Boc) protecting group at position 4. The Boc group enhances solubility in organic solvents and stabilizes the molecule during synthetic processes . The formyl group provides a reactive site for further functionalization, such as condensation or nucleophilic addition reactions, making this compound a valuable intermediate in pharmaceutical and agrochemical synthesis.
Properties
IUPAC Name |
tert-butyl 2-formyl-1,4,6,7-tetrahydropyrrolo[3,2-c]pyridine-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3/c1-13(2,3)18-12(17)15-5-4-11-9(7-15)6-10(8-16)14-11/h6,8,14H,4-5,7H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDZOMZUTEMCOJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)C=C(N2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801128194 | |
| Record name | 1,1-Dimethylethyl 2-formyl-1,4,6,7-tetrahydro-5H-pyrrolo[3,2-c]pyridine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801128194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1060814-42-7 | |
| Record name | 1,1-Dimethylethyl 2-formyl-1,4,6,7-tetrahydro-5H-pyrrolo[3,2-c]pyridine-5-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1060814-42-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl 2-formyl-1,4,6,7-tetrahydro-5H-pyrrolo[3,2-c]pyridine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801128194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-formyl-6,7-dihydro-1H-pyrrolo[3,2-C]pyridine-5(4H)-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of a pyrrole derivative with a suitable aldehyde under acidic conditions, followed by esterification with tert-butyl alcohol. The reaction conditions often require the use of catalysts such as iron(III) chloride or other Lewis acids to facilitate the cyclization and formation of the pyrrolo[3,2-C]pyridine core .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-formyl-6,7-dihydro-1H-pyrrolo[3,2-C]pyridine-5(4H)-carboxylate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Electrophilic reagents (e.g., halogens), nucleophilic reagents (e.g., amines)
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Various substituted pyrrolo[3,2-C]pyridine derivatives
Scientific Research Applications
Tert-butyl 2-formyl-6,7-dihydro-1H-pyrrolo[3,2-C]pyridine-5(4H)-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Mechanism of Action
The mechanism of action of tert-butyl 2-formyl-6,7-dihydro-1H-pyrrolo[3,2-C]pyridine-5(4H)-carboxylate involves its interaction with specific molecular targets and pathways. The formyl group can participate in nucleophilic addition reactions, while the pyrrolo[3,2-C]pyridine core can interact with various biological receptors. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Structural Analogues with Varying Substituents
Tert-butyl 1-methyl-6,7-dihydro-1H-pyrrolo[3,2-c]pyridine-5(4H)-carboxylate (CAS 1196154-76-3)
- Core Structure : Pyrrolo[3,2-c]pyridine.
- Substituents : Methyl group at position 1, Boc at position 5.
- Molecular Weight : 236.31 g/mol (C₁₃H₂₀N₂O₂) .
- Reactivity : The methyl group is inert compared to the formyl group, limiting its utility in further derivatization. However, it may enhance metabolic stability in drug candidates.
- Applications : Used as a building block in medicinal chemistry, particularly for kinase inhibitors .
2.1.2 Tert-butyl 2-amino-3-cyano-5-oxo-4-phenyl-5,7-dihydropyrano[2,3-c]pyrrole-6(4H)-carboxylate
- Core Structure: Pyrano[2,3-c]pyrrole.
- Substituents: Amino, cyano, phenyl, and Boc groups.
- Synthesis: Prepared via organocatalytic stereoselective methods using benzylidenemalononitrile .
- Reactivity: The amino and cyano groups enable diversification through amidation or cyclization.
- Applications : Investigated for bioactivity related to statine analogs or protease inhibitors .
Heterocyclic Core Variants
2.2.1 Tert-butyl 6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate (CAS 230301-73-2)
- Core Structure: Thieno[3,2-c]pyridine (sulfur-containing analog).
- Substituents : Boc group.
- Molecular Weight: 239.33 g/mol (C₁₂H₁₇NO₂S) .
- Reactivity : The sulfur atom increases electron density, enhancing aromatic electrophilic substitution.
- Applications : Intermediate in synthesizing antiplatelet agents like clopidogrel .
2.2.2 Tert-butyl 2-bromo-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate (CAS 949922-62-7)
- Substituents : Bromo and Boc groups.
- Reactivity : Bromine enables cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).
- Applications: Key precursor in synthesizing functionalized thienopyridines for drug discovery .
Functional Group Comparison
Biological Activity
Tert-butyl 2-formyl-6,7-dihydro-1H-pyrrolo[3,2-C]pyridine-5(4H)-carboxylate is a nitrogen-containing heterocyclic compound notable for its unique pyrrolopyridine structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications.
The molecular formula of this compound is with a molecular weight of approximately 222.29 g/mol. Its synthesis typically involves multi-step organic reactions, including the condensation of a pyrrole derivative with a suitable aldehyde followed by esterification with tert-butyl alcohol. Catalysts such as iron(III) chloride are often employed to facilitate the cyclization process.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The formyl group can participate in nucleophilic addition reactions, while the pyrrolo[3,2-C]pyridine core may interact with various biological receptors and enzymes. These interactions can modulate enzymatic activity and influence cellular pathways, leading to observed biological effects .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound against various pathogens. For instance, it has shown effectiveness against strains classified under the ESKAPE panel, which includes notorious multidrug-resistant pathogens. This suggests its potential as a lead compound in the development of new antibiotics .
Anti-inflammatory Effects
The compound has also been evaluated for anti-inflammatory properties. In vitro assays demonstrated that it could inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. The IC50 values for COX inhibition were comparable to those of established anti-inflammatory drugs like celecoxib .
Cytotoxic Activity
In cancer research, this compound has been tested for cytotoxicity against various cancer cell lines. Preliminary results indicate that it exhibits significant cytotoxic effects, potentially due to its ability to disrupt cellular processes critical for cancer cell survival .
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| This compound | C13H18N2O3 | Contains both formyl and tert-butyl ester groups; potential for diverse biological activity |
| Tert-butyl 6,7-dihydro-1H-pyrrolo[3,2-c]pyridine-5(4H)-carboxylate | C12H18N2O | Lacks formyl group; may exhibit different reactivity patterns |
| Di-tert-butyl 2-formyl-6,7-dihydro-1H-pyrrolo[3,2-C]pyridine-1,5(4H)-dicarboxylate | C15H22N2O5 | Additional carboxylic functionalities; enhanced solubility and reactivity |
This table illustrates the uniqueness of this compound compared to similar compounds due to its specific substitution pattern and biological activity.
Case Studies and Research Findings
Several case studies have investigated the biological activity of this compound:
- Antimicrobial Efficacy : A study demonstrated that derivatives of pyrrolopyridines exhibited effective antimicrobial activity against resistant strains of bacteria. The lead compound showed an MIC value indicating significant inhibition of bacterial growth.
- Anti-inflammatory Mechanism : Research involving animal models indicated that treatment with tert-butyl 2-formyl derivatives resulted in reduced inflammation markers in tissues affected by induced inflammatory conditions.
- Cytotoxicity Testing : In vitro experiments revealed that this compound induced apoptosis in cancer cell lines through mechanisms involving mitochondrial dysfunction and reactive oxygen species generation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
